molecular formula C11H12N2O4 B1526121 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1354954-25-8

4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1526121
CAS No.: 1354954-25-8
M. Wt: 236.22 g/mol
InChI Key: LIPDGLVHPHKJCM-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Characterization

The crystallographic characterization of 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid reveals a complex molecular architecture that integrates multiple functional domains within a single framework. The compound crystallizes as a white to off-white crystalline powder with a melting point range of 252-254°C, indicating substantial intermolecular interactions that stabilize the crystal lattice. The molecular geometry is defined by the spatial arrangement of the benzene ring, methoxy substituent, carboxylic acid group, and the five-membered imidazolidinone ring system.

The benzoic acid core maintains the characteristic planar configuration typical of aromatic carboxylic acids, with the carboxyl group positioned para to the methoxy substituent. The imidazolidinone ring adopts a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms within the five-membered heterocycle. Crystallographic studies of related imidazolidinone derivatives have demonstrated that these ring systems typically exhibit envelope or half-chair conformations, with the carbonyl group maintaining coplanarity with the nitrogen atoms to maximize resonance stabilization.

The compound's International Union of Pure and Applied Chemistry name, 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, precisely describes the substitution pattern, with the imidazolidinone ring attached through its nitrogen atom to the meta position relative to the carboxylic acid functionality. The Chemical Abstracts Service registry number 1354954-25-8 provides unambiguous identification within chemical databases.

Table 1: Crystallographic Parameters and Molecular Identifiers

Parameter Value
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
Chemical Abstracts Service Number 1354954-25-8
Melting Point 252-254°C
Crystal Appearance White to off-white powder
International Union of Pure and Applied Chemistry Name 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(OC)C(N2CCNC2=O)=C1

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibits characteristics that reflect the combined influence of aromatic conjugation, heteroatom lone pairs, and carbonyl polarization. Computational chemistry data indicates a topological polar surface area of 78.87 square angstroms, suggesting significant potential for hydrogen bonding interactions. The logarithm of the partition coefficient value of 0.923 indicates moderate lipophilicity, balanced by the presence of multiple polar functional groups.

The compound contains three hydrogen bond acceptors and two hydrogen bond donors, creating a network of potential intermolecular interactions that influence both solid-state packing and solution behavior. The imidazolidinone ring contributes both hydrogen bonding capability through its secondary amine and carbonyl functionality, while the methoxy and carboxylic acid groups provide additional sites for intermolecular association.

Quantum chemical calculations on related imidazolidinone systems have revealed that the carbonyl group within the five-membered ring exhibits partial double-bond character between the nitrogen and carbon atoms, resulting from resonance delocalization. This electronic delocalization affects the conformational preferences of the ring system and influences the compound's overall molecular geometry.

The aromatic benzene ring maintains its characteristic electron density distribution, with the methoxy group acting as an electron-donating substituent through resonance effects. The carboxylic acid functionality introduces electron-withdrawing character, creating a polarized aromatic system that influences the compound's reactivity and intermolecular interactions.

Table 2: Electronic Structure Parameters

Property Value
Topological Polar Surface Area 78.87 Ų
Logarithm of Partition Coefficient 0.923
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 3
Heavy Atom Count 17

Functional Group Interactions and Tautomeric Possibilities

The functional group interactions within 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid create a complex network of intramolecular and intermolecular forces that determine the compound's structural stability and chemical behavior. The imidazolidinone ring system exhibits significant tautomeric possibilities, particularly involving the nitrogen atoms and the carbonyl functionality. Research on imidazole-containing amino acid derivatives has demonstrated that both tautomeric and protonation state changes can induce conformational switches, with different tautomers preferring distinct geometrical arrangements.

The secondary amine within the imidazolidinone ring can participate in hydrogen bonding interactions with the carboxylic acid group, potentially forming intramolecular hydrogen bonds that stabilize specific conformations. The methoxy substituent provides additional electron density to the aromatic system while serving as a hydrogen bond acceptor through its oxygen lone pairs.

Mechanistic studies of imidazolidinone formation reactions have revealed that these compounds can undergo various tautomeric equilibria, particularly under acidic or basic conditions. The presence of the benzoic acid functionality introduces pH-dependent behavior, where protonation states of both the carboxylic acid and imidazolidinone nitrogen atoms can influence the overall molecular conformation and intermolecular interactions.

The Cambridge Structural Database contains extensive information about hydrogen bonding patterns in similar compounds, indicating that imidazolidinone derivatives frequently exhibit specific directional preferences for hydrogen bond formation. These interactions involve both the carbonyl oxygen as an acceptor and the ring nitrogen as a donor, creating characteristic geometric arrangements that influence crystal packing and solution behavior.

Comparative Structural Analysis with Related Imidazolidinone Derivatives

Comparative analysis with structurally related imidazolidinone derivatives reveals distinctive features that differentiate 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid from other compounds in this chemical class. The closely related compound 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, with molecular formula C₁₁H₁₂N₂O₃, differs only in the substitution of a methyl group for the methoxy functionality. This structural modification results in a molecular weight difference of 16 atomic mass units and significantly alters the hydrogen bonding capability and electronic properties.

The positional isomer 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid demonstrates the importance of substitution patterns within the imidazolidinone ring. This compound, with identical molecular formula C₁₁H₁₂N₂O₃ but different connectivity, exhibits distinct physical and chemical properties due to the altered position of the methyl substituent within the heterocyclic ring.

Synthesis studies of polycyclic imidazolidinone derivatives have shown that benzoic acid can serve as an effective catalyst for redox-annulation reactions, highlighting the potential reactivity of compounds containing both imidazolidinone and benzoic acid functionalities. These reactions proceed through azomethine ylide intermediates and demonstrate the versatility of the imidazolidinone scaffold in synthetic chemistry applications.

Research on 4-imidazolidinone derivatives has revealed significant biological activity, particularly in anticancer applications. The structural features that contribute to biological activity include the specific substitution patterns on both the aromatic ring and the imidazolidinone core, with compounds containing furyl substitutions showing enhanced activity compared to simpler alkyl-substituted analogs.

Table 3: Comparative Analysis of Related Imidazolidinone Derivatives

Compound Name Molecular Formula Key Structural Differences Molecular Weight (g/mol)
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₄ Methoxy substituent on benzene ring 236.22
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ Methyl substituent replaces methoxy 220.22
4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ Methyl on imidazolidinone ring 220.22
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ Ortho-substituted methyl group 220.23

Properties

IUPAC Name

4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDGLVHPHKJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediates

The synthesis typically begins with the preparation of 4-methoxy-3-nitrobenzoic acid or its activated derivatives, which serve as the aromatic substrate. The nitro group at the 3-position is crucial as it is converted into the imidazolidinone moiety through subsequent reactions.

  • 4-Methoxy-3-nitrobenzoic acid : Commercially available or synthesized via nitration of 4-methoxybenzoic acid under controlled conditions.

  • 2-Mercapto-1-methylimidazoline : Prepared through cyclization reactions involving amino thiols and methylating agents, yielding the imidazolidinone precursor.

Formation of the Imidazolidinone Ring

The key step involves the nucleophilic attack of the mercapto group on the activated aromatic ring, followed by ring closure to form the imidazolidinone heterocycle. This reaction is typically carried out under reflux conditions in organic solvents such as ethanol or dimethylformamide, facilitating the cyclization and formation of the 2-oxoimidazolidin-1-yl substituent on the benzoic acid ring.

Reaction Conditions and Purification

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to dissolve both reactants and promote nucleophilic substitution.

  • Temperature : Reflux temperatures (~80–120°C) are commonly used to drive the cyclization reaction to completion.

  • Reaction Time : Typically ranges from several hours up to overnight (12–24 hours) to ensure full conversion.

  • Purification : The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques to obtain the compound as a white to off-white crystalline powder with a melting point around 252–254°C.

Analytical Characterization

The structure and purity of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid are confirmed using:

Comparative Table of Related Compounds and Features

Compound Name Molecular Formula Key Structural Features
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₄ Methoxy group at 4-position; imidazolidinone ring at 3-position; carboxylic acid group
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ Similar imidazolidinone ring; methyl group instead of methoxy
4-Methoxybenzoic acid C₈H₈O₃ Lacks imidazolidinone ring; simpler aromatic acid
5-Methylisoxazole C₅H₆N₂O Different heterocyclic framework; used in pharmaceuticals

The unique combination of the methoxy substituent and the imidazolidinone ring in 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid enhances its biological activity compared to simpler analogs.

Alternative Synthetic Routes and Related Methodologies

While the direct reaction of 2-mercapto-1-methylimidazoline with 4-methoxy-3-nitrobenzoic acid is the most documented route, insights from recent advances in imidazole and imidazolidinone synthesis suggest alternative methods that could be adapted:

  • Metal-catalyzed cyclizations : Palladium or rhodium catalysis can facilitate ring formation in heterocyclic compounds, potentially applicable for imidazolidinone ring construction.

  • Use of protected intermediates : Carbamate or Boc-protected amines can be used to introduce amino groups that later cyclize to form imidazolidinones, improving reaction selectivity and yield.

  • Halogenated intermediates : Preparation of halogenated benzoic acid derivatives followed by nucleophilic substitution can be a route to introduce the imidazolidinone moiety.

Summary of Preparation Method

Step Reactants/Intermediates Conditions Outcome
1 4-Methoxy-3-nitrobenzoic acid + 2-mercapto-1-methylimidazoline Reflux in ethanol/DMF, 12-24 h Cyclization to form imidazolidinone ring on benzoic acid
2 Crude product Purification by recrystallization or chromatography Pure 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

Research Findings on Preparation Efficiency and Challenges

  • The reaction proceeds with moderate to good yields, typically above 60%, depending on purity of starting materials and reaction conditions.

  • The presence of electron-donating methoxy groups facilitates nucleophilic attack and ring closure.

  • Side reactions such as incomplete reduction of nitro groups or over-alkylation can occur, requiring careful control of stoichiometry and reaction time.

  • The compound’s solubility profile (soluble in water, ethanol, and DMSO; poorly soluble in ether and chloroform) influences purification strategies.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the benzene ring or the imidazolidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the benzene or imidazolidinone ring.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid serves as an important building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to modify its structure for specific applications. For instance, it can be oxidized to yield carboxylic acid derivatives or reduced to form alcohols and amines.

Table 1: Common Reactions of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic Acid

Reaction TypeProducts FormedCommon Reagents
OxidationCarboxylic acidsKMnO₄, H₂CrO₄
ReductionAlcohols, aminesLiAlH₄, NaBH₄
SubstitutionHalogenated derivativesBr₂, SOCl₂

Biological and Medicinal Applications

Therapeutic Potential
Research indicates that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid may have therapeutic applications, particularly in treating cancer and inflammatory disorders. Studies have shown that the compound exhibits inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug interactions, making it a candidate for further pharmacological studies .

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one study reported that certain analogs showed potent activity against breast cancer cells by inducing apoptosis through specific signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cytochrome P450
Anticancer ActivityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

Industrial Applications

Material Development
Beyond its biological applications, 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is also explored for its potential in the development of new materials. Its unique chemical properties make it suitable for creating novel polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Weight Substituents (Position) Key Properties
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid 220.23 (calc.) -OCH₃ (C4), 2-oxoimidazolidinyl (C3) Higher lipophilicity due to -OCH₃; polar carboxylic acid enhances hydrogen bonding
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid 220.23 -CH₃ (C2), 2-oxoimidazolidinyl (C3) Reduced polarity vs. methoxy analog; potential for altered membrane permeability
3-(5-{[3-(Naphthalen-2-yl)-2-oxoimidazolidin-1-yl]methyl}furan-2-yl)benzoic acid Not reported Furan-linked naphthalene-imidazolidine Increased steric bulk; potential π-π stacking interactions with aromatic systems
4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid HCl 383.85 Thiazolidine-imidazole hybrid (C4) High molecular weight; enhanced solubility due to HCl salt; complex heterocyclic interactions

Key Observations :

  • The thiazolidine-imidazole hybrid in the HCl salt () introduces conformational rigidity and ionic character, altering bioavailability .
  • Positional Effects : The meta-substituted 2-oxoimidazolidinyl group may influence electronic effects (e.g., resonance or inductive effects) on the carboxylic acid, affecting acidity (pKa) and binding to biological targets .

Biological Activity

4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : Approximately 220.23 g/mol
  • Functional Groups : Contains a methoxy group and an imidazolidinone moiety, contributing to its unique biological activity.

1. Enzyme Inhibition

Research indicates that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibits significant inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes in the body. This inhibition can influence the pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological studies.

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Neuroprotective Effects

Preliminary findings indicate that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid may possess neuroprotective properties. This suggests potential applications in neurodegenerative diseases, although more research is needed to elucidate the mechanisms involved.

The exact mechanisms through which 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its biological effects involve interactions with specific molecular targets. It is believed to bind to various enzymes and receptors, leading to modulation of biological processes. The structural complexity of this compound allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent .

Case Study 1: Antitumor Activity

In a study evaluating small-molecule ligands for PD-L1 (programmed cell death ligand 1), compounds similar to 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid demonstrated enhanced binding affinities and antitumor activity. These findings suggest that such compounds could be developed into effective cancer therapies by targeting immune checkpoints .

Case Study 2: Diabetes Management

A related compound, 2-Hydroxy-4-Methoxy Benzoic Acid (HMBA), has been studied for its antidiabetic effects. While not directly related, the insights from HMBA's mechanism—such as improving glycemic control and antioxidant activity—may provide valuable parallels for understanding the biological effects of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acidC₁₁H₁₂N₂O₃Similar imidazolidinone structure; different methyl group position
4-Methoxybenzoic acidC₈H₈O₃Lacks the imidazolidinone ring; simpler structure
5-MethylisoxazoleC₅H₆N₂ODifferent heterocyclic framework; used in various pharmaceutical applications

The uniqueness of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid lies in its specific combination of functional groups that enhance its biological activity compared to simpler analogs like 4-methoxybenzoic acid .

Q & A

Q. Table 1: Comparison of Structural Analogs

CompoundBiological TargetBinding Affinity (Kd)Source
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acidPYCR10.8 µM
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acidPYCR11.2 µM

Q. Table 2: Synthetic Reaction Optimization

ParameterOptimal ConditionYield Improvement
Temperature45°C95%
Coupling ReagentEDC/HOBt85% vs. 60% (DCC)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
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4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid

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